

Potential Therapeutic Targets of 2-Thiazolamine, 5-ethoxy-: A Technical Guide

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Compound of Interest		
Compound Name:	2-Thiazolamine, 5-ethoxy-	
Cat. No.:	B15223900	Get Quote

Disclaimer: No direct experimental data for the specific compound "**2-Thiazolamine**, **5-ethoxy**" has been identified in the public domain. This guide extrapolates potential therapeutic targets based on the well-established biological activities of the broader 2-aminothiazole chemical class, particularly derivatives with substitutions at the 5-position. The information presented herein is intended for research and drug development professionals and should be considered theoretical until validated by experimental evidence.

The 2-aminothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Its derivatives have been extensively explored as therapeutic agents, demonstrating potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1][2][5][6][7] The introduction of various substituents onto the thiazole ring significantly influences the pharmacological profile of these compounds. This guide focuses on the potential therapeutic targets of "2-Thiazolamine, 5-ethoxy-", a derivative with an ethoxy group at the 5-position, by examining the structure-activity relationships (SAR) and known targets of analogous compounds.

Inferred Therapeutic Landscape

Based on the extensive research into 2-aminothiazole derivatives, the primary therapeutic areas and potential molecular targets for "2-Thiazolamine, 5-ethoxy-" are likely to include:

 Oncology: A significant number of 2-aminothiazole derivatives exhibit potent anticancer activity, primarily through the inhibition of protein kinases that are crucial for cancer cell



proliferation, survival, and angiogenesis.[1][4][8][9][10][11]

- Inflammation and Autoimmune Diseases: The anti-inflammatory properties of 2aminothiazoles are well-documented and are often attributed to the modulation of inflammatory pathways and enzymes.[1][2][12]
- Neurodegenerative Diseases: Certain 2-aminothiazole derivatives have shown promise as neuroprotective agents, targeting enzymes and pathways implicated in the pathogenesis of diseases like Alzheimer's.[13][14]
- Infectious Diseases: The 2-aminothiazole moiety is present in various antimicrobial agents, suggesting potential antibacterial and antifungal applications.[5][7][15][16]

Potential Molecular Targets and Quantitative Data from Analogous Compounds

The following table summarizes key molecular targets of 2-aminothiazole derivatives and includes quantitative data where available for structurally related compounds. This data provides a basis for hypothesizing the potential activity of "2-Thiazolamine, 5-ethoxy-".



Therapeutic Area	Potential Target Class	Specific Target Examples	Reported Activity of Analogs (IC50/EC50)	Reference(s)
Oncology	Protein Kinases	Aurora Kinases (A, B)	Varies by derivative	[1][8]
Casein Kinase 2 (CK2)	IC50 = 7 μM (for an allosteric inhibitor)	[9]		
Checkpoint Kinase 1 (CHK1)	Potent inhibition reported	[1][17]	_	
Src Family Kinases (e.g., Lck)	Subnanomolar to nanomolar potencies			
Inflammation	Nitric Oxide Synthase	Inducible Nitric Oxide Synthase (iNOS)	Introduction of substituents at the 5-position improves activity and selectivity	
Neurodegenerati on	Cholinesterases	Acetylcholinester ase (AChE)	N-(2,3-dimethyl phenyl)thiazol-2- amine: IC50 = 9 nM	[13][14]
Poly (ADP- ribose) polymerase	PARP-1	Potent inhibition by some analogs	[1][13]	
Autoimmune/Infl ammatory	Myeloid differentiation primary response 88	MyD88	Inhibition of signal transfer	[13]

Signaling Pathways and Experimental Workflows

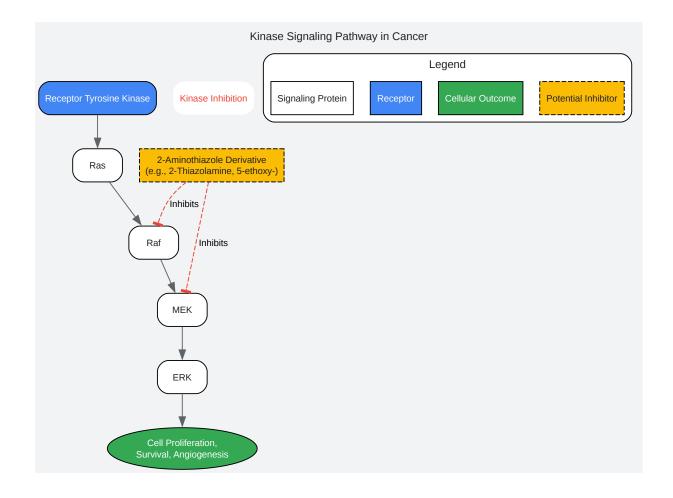


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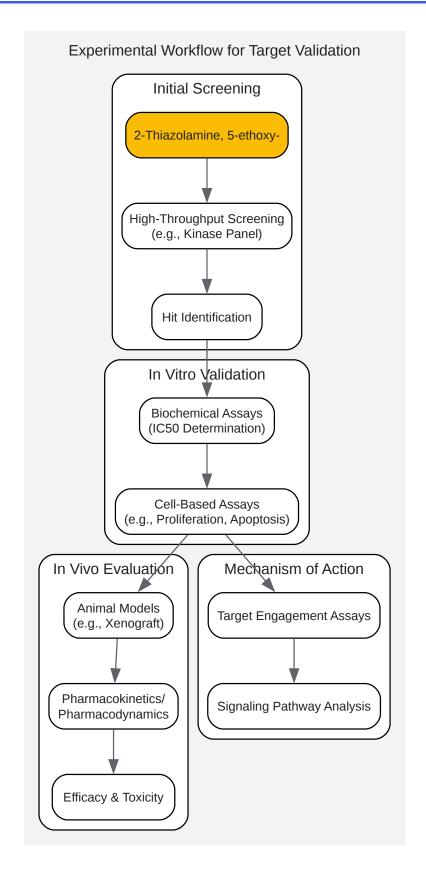
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The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by 2-aminothiazole derivatives and a general workflow for screening and validating such compounds.









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